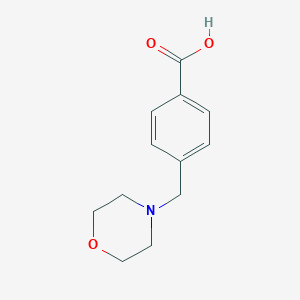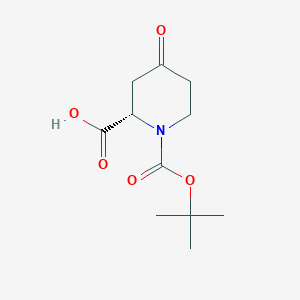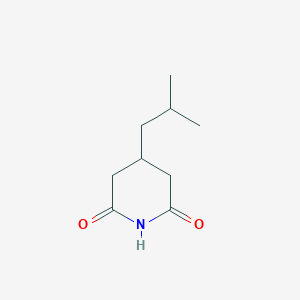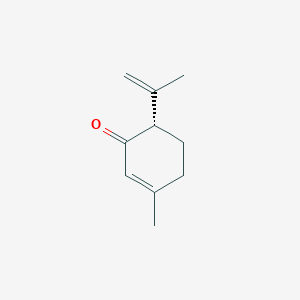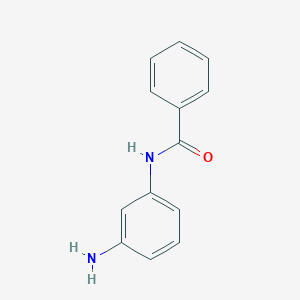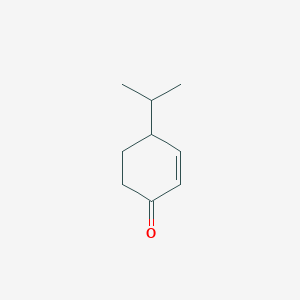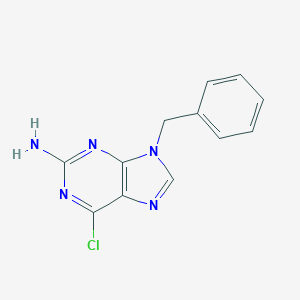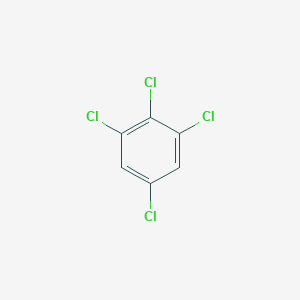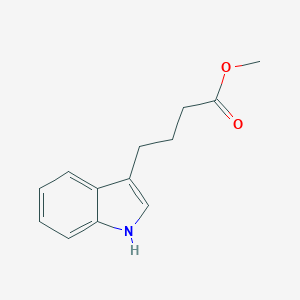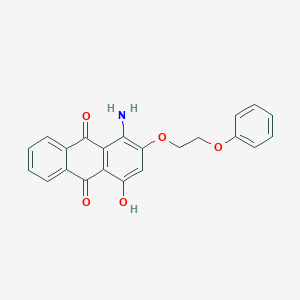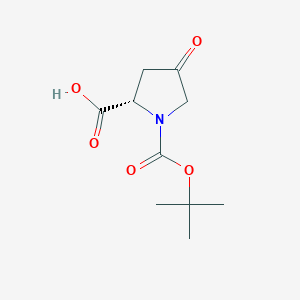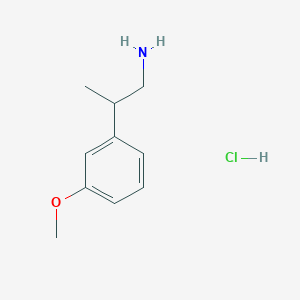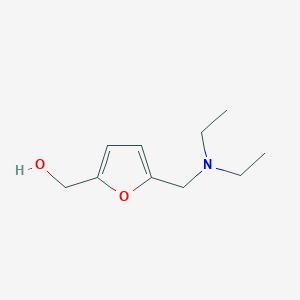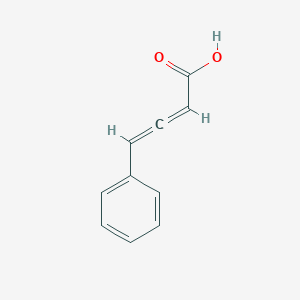
4-Phenylbuta-2,3-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylbuta-2,3-dienoic acid, also known as trans-4-phenyl-3-butenoic acid (PBA), is an organic compound that belongs to the class of unsaturated carboxylic acids. PBA has gained significant attention in recent years due to its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of PBA is not fully understood, but it is believed to involve the stabilization of protein conformations and the prevention of protein aggregation. PBA has been shown to interact with the hydrophobic regions of proteins, preventing the exposure of these regions and thus inhibiting protein aggregation.
Biochemische Und Physiologische Effekte
PBA has been shown to have various biochemical and physiological effects, including the inhibition of protein aggregation, the reduction of oxidative stress, and the modulation of inflammatory responses. PBA has also been shown to have neuroprotective effects, particularly in the context of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PBA is its ability to inhibit protein aggregation, which makes it a valuable tool for studying the pathogenesis of neurodegenerative diseases. PBA is also relatively easy to synthesize and has low toxicity. However, PBA has some limitations, including its limited solubility in aqueous solutions and its potential to interfere with other cellular processes.
Zukünftige Richtungen
There are several future directions for the study of PBA. One area of research is the development of PBA-based therapeutics for the treatment of neurodegenerative diseases. Another area of research is the exploration of PBA's potential applications in other areas of biochemistry and physiology, such as the study of protein folding and the regulation of gene expression. Additionally, the development of new synthesis methods and the optimization of existing methods could further enhance the utility of PBA in scientific research.
Synthesemethoden
PBA can be synthesized through various methods, including the reaction of cinnamaldehyde with malonic acid, the decarboxylation of cinnamic acid, and the reaction of phenylacetic acid with acetic anhydride. The most commonly used method is the reaction of cinnamaldehyde with malonic acid, which involves the condensation of the two compounds in the presence of a strong base such as sodium ethoxide or sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
PBA has been widely used in scientific research due to its ability to modulate various cellular processes. One of the most significant applications of PBA is in the study of protein misfolding and aggregation, which is a hallmark of many neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PBA has been shown to inhibit the aggregation of amyloid-beta peptide and alpha-synuclein, two proteins that are involved in the pathogenesis of these diseases.
Eigenschaften
CAS-Nummer |
19131-89-6 |
|---|---|
Produktname |
4-Phenylbuta-2,3-dienoic acid |
Molekularformel |
C10H8O2 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
4-phenylbut-3-enoate |
InChI |
InChI=1S/C10H8O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-8H |
InChI-Schlüssel |
LHLLILMLCBGAJN-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C=C=CC(=O)O |
SMILES |
C1=CC=C(C=C1)C=C[CH+]C(=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C=C=CC(=O)O |
Synonyme |
(S)-4-Phenylbutane-2,3-dienoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



